molecular formula C₂₄H₂₉ClN₂O₅ B1142115 rel-(1S,3R)-Benazepril Hydrochloride CAS No. 88372-39-8

rel-(1S,3R)-Benazepril Hydrochloride

Cat. No.: B1142115
CAS No.: 88372-39-8
M. Wt: 460.95
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(1S,3R)-Benazepril Hydrochloride: is a pharmaceutical compound primarily used as an angiotensin-converting enzyme (ACE) inhibitor. It is commonly prescribed for the treatment of hypertension and heart failure. This compound works by relaxing blood vessels, making it easier for the heart to pump blood.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R)-Benazepril Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with L-aspartic acid.

    Formation of Intermediate: L-aspartic acid is converted into an intermediate compound through a series of reactions, including hydrogenation and cyclization.

    Final Product: The intermediate is then reacted with appropriate reagents to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(1S,3R)-Benazepril Hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a reference compound in the study of ACE inhibitors.
  • Employed in the synthesis of related pharmaceutical compounds.

Biology:

  • Investigated for its effects on blood pressure regulation.
  • Studied for its potential protective effects on the cardiovascular system.

Medicine:

  • Widely used in the treatment of hypertension and heart failure.
  • Explored for its potential benefits in other cardiovascular diseases.

Industry:

  • Utilized in the production of antihypertensive medications.
  • Applied in research and development of new ACE inhibitors.

Mechanism of Action

rel-(1S,3R)-Benazepril Hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound also reduces the secretion of aldosterone, which helps in reducing blood volume and pressure.

Comparison with Similar Compounds

    Enalapril: Another ACE inhibitor used for hypertension and heart failure.

    Lisinopril: A widely used ACE inhibitor with similar applications.

    Ramipril: Known for its long-lasting effects in treating hypertension.

Uniqueness: rel-(1S,3R)-Benazepril Hydrochloride is unique due to its specific stereochemistry, which contributes to its efficacy and safety profile. Its ability to provide sustained blood pressure control with minimal side effects makes it a preferred choice among ACE inhibitors.

Properties

IUPAC Name

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.CH4/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H4/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWPBGOZHBKTQK-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C.CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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